MFCD02979351
Description
Based on contextual data, such compounds typically feature halogen substituents (Cl, Br), nitrogen-rich rings (e.g., triazines, pyrazoles), or boronic acid groups, which are critical in medicinal chemistry and catalysis .
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-prop-2-enoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-2-9-30-21-6-4-3-5-16(21)10-17(13-26)22(29)28-23-27-14-19(31-23)11-15-7-8-18(24)12-20(15)25/h2-8,10,12,14H,1,9,11H2,(H,27,28,29)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOZAWIEHFUBB-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979351 involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. Each step is carefully controlled for temperature, pressure, and pH to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Common industrial methods include batch processing and flow chemistry, which allow for efficient and large-scale production.
Chemical Reactions Analysis
Types of Reactions
MFCD02979351 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02979351 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Researchers explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: this compound is utilized in the production of materials, coatings, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which MFCD02979351 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physical-Chemical Properties
Key Findings:
Structural Diversity :
- Compound A (C₆H₃Cl₂N₃) is a dichlorinated triazine derivative, commonly used as a pharmacophore in kinase inhibitors .
- Compound B (C₆H₅BBrClO₂) contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions in catalysis .
- Compound C (C₇H₅BrO₂) is a brominated aromatic carboxylic acid, utilized in organic synthesis and material science .
Compound A’s Log S (-2.99) indicates poor aqueous solubility, necessitating formulation optimization for drug delivery .
Synthesis Methods: Compound A: Synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and KI in DMF at elevated temperatures (yield: 75–85%) . Compound B: Prepared via palladium-catalyzed coupling with (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/H₂O (75°C, 1.3 hours) . Compound C: Produced using A-FGO catalyst in THF under green chemistry conditions (yield: 98%) .
Hazard Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
